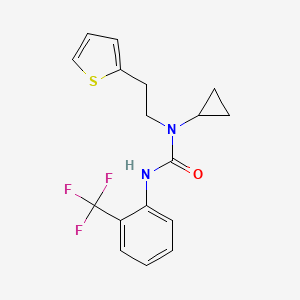

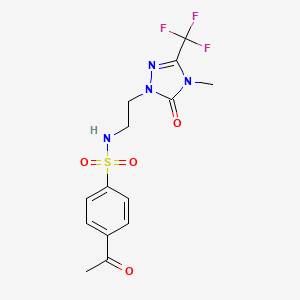

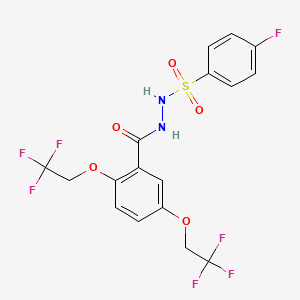

![molecular formula C15H15N3O6S B2898344 N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate CAS No. 338396-41-1](/img/structure/B2898344.png)

N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antioxidant and Neuroprotective Properties

N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate, due to its structural similarity with dimethyl sulfoxide, may share similar properties, particularly in its application as a solvent with potential antioxidant properties. Research on dimethyl sulfoxide indicates its antioxidant capability in reducing lipid peroxidation and protein carbonyl formation induced by oxidative stress in rat brain homogenates. This suggests a potential avenue for the exploration of this compound in neuroprotective antioxidant research, although its direct effects and viability as a solvent in this context would require further investigation (Sanmartín-Suárez et al., 2011).

Antimetastatic Activity

The sulfamate class of compounds, including structures similar to this compound, has shown promise in antimetastatic therapy. Specifically, sulfamate carbonic anhydrase IX inhibitors have demonstrated significant specificity and efficacy in reducing metastatic tumor burden in breast carcinoma models without affecting primary tumor growth. This points towards the potential application of this compound in cancer research, particularly in targeting tumor-associated carbonic anhydrase isoforms for antimetastatic therapy (Gieling et al., 2012).

Advanced Oxidation Processes

Compounds within the same class as this compound have been utilized in advanced oxidation processes for environmental applications. For instance, research involving similar sulfamate esters has explored their effectiveness in activating peroxymonosulfate for the degradation of pollutants like nitrobenzene. This suggests potential research applications of this compound in environmental chemistry, particularly in the development of novel catalysts for water treatment and pollutant degradation (Zheng et al., 2021).

properties

IUPAC Name |

[2-[(4-nitrophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6S/c1-17(2)25(22,23)24-14-6-4-3-5-13(14)15(19)16-11-7-9-12(10-8-11)18(20)21/h3-10H,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTNGMWZRPMOOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2898262.png)

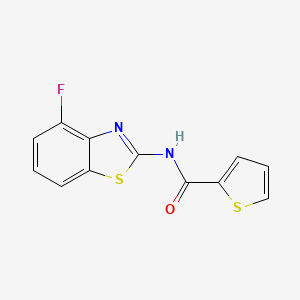

![3-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2898265.png)

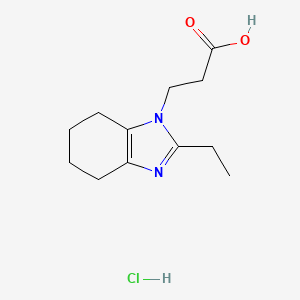

![2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B2898269.png)

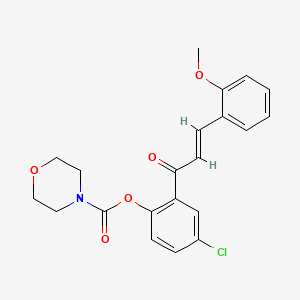

![N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-4-methylbenzenecarboxamide](/img/structure/B2898279.png)